C 87
Overview
Description
C 87 is a novel small-molecule inhibitor of tumor necrosis factor alpha (TNFα). It has shown potent inhibition of TNFα-induced cytotoxicity with an IC50 value of 8.73 μM . This compound has gained attention due to its potential therapeutic applications in treating inflammatory diseases and conditions associated with excessive TNFα activity.
Mechanism of Action
Target of Action
C 87 primarily targets Tumor Necrosis Factor alpha (TNFα), a multifunctional cytokine that plays a critical role in immune responses . TNFα is involved in the development and proper functioning of the immune system by mediating cell survival and cell death inducing signaling .
Mode of Action
This compound directly binds to TNFα, effectively inhibiting TNFα-induced cytotoxicity . It blocks TNFα-triggered signaling pathways, preventing the activation of downstream targets . This inhibition of TNFα can reduce inflammation, thereby mitigating liver damage and improving animal survival rates .
Biochemical Pathways
The inhibition of TNFα by this compound affects multiple biochemical pathways. It primarily impacts the TNF-TNFR1/TNFR2 and TLR4/MD2 complex signaling pathways . By blocking these pathways, this compound can improve the aspects of inflammatory diseases .
Pharmacokinetics
Pharmacokinetic studies are crucial for establishing concentration-activity/toxicity relationships and facilitating target identification and new drug discovery .
Result of Action
The result of this compound’s action is a reduction in TNFα-induced inflammation, leading to a significant decrease in liver damage and an increase in animal survival rates . It also improves the macroscopic, histological, and permeability aspects in the intestine of the animals .
Preparation Methods
The synthesis of C 87 involves several steps, including the formation of key intermediates and their subsequent reactions. One of the synthetic routes includes the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles under moderate reaction conditions . This method is efficient and yields high purity products. Industrial production methods for this compound are not widely documented, but typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
C 87 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound, altering its chemical properties.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include acids, bases, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
C 87 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study TNFα signaling pathways and to develop new inhibitors with improved efficacy.
Biology: Employed in cell culture studies to investigate the effects of TNFα inhibition on cell viability and apoptosis.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research
Comparison with Similar Compounds
C 87 is unique compared to other TNFα inhibitors due to its specific binding affinity and potent inhibitory effects. Similar compounds include:
Etanercept: A biologic TNFα inhibitor used in the treatment of autoimmune diseases.
Infliximab: Another biologic TNFα inhibitor with applications in treating inflammatory conditions.
Adalimumab: A monoclonal antibody that targets TNFα and is used in various inflammatory diseases
This compound stands out due to its small-molecule nature, which allows for easier synthesis and potentially lower production costs compared to biologic inhibitors.
Properties
IUPAC Name |
4-[(4-chloro-3-nitrophenyl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN6O3S/c25-18-12-11-17(13-20(18)31(33)34)27-28-22-21(16-9-5-2-6-10-16)29-30(23(22)32)24-26-19(14-35-24)15-7-3-1-4-8-15/h1-14,29H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEQQWJUYYUNQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC(=C(C=C5)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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